molecular formula C11H7Cl2N3O2 B2993773 N-(2,4-dichlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide CAS No. 900001-93-6

N-(2,4-dichlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide

Cat. No. B2993773
CAS RN: 900001-93-6
M. Wt: 284.1
InChI Key: PPOKNZUKQIKBQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of 2,4-dichlorophenol . 2,4-Dichlorophenol is a chlorinated derivative of phenol with the molecular formula Cl2C6H3OH . It is a white solid that is mildly acidic .


Synthesis Analysis

While specific synthesis methods for “N-(2,4-dichlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide” are not available, similar compounds such as 5-(Tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine have been synthesized in several steps starting from pivalic acid via thiourea formation followed by heterocyclization with hydrazine hydrate .


Molecular Structure Analysis

The structure of similar compounds has been established by spectroscopic data, elemental analysis, and substantiated by single-crystal X-ray crystallography . It crystallizes in an orthorhombic crystal system with Pbca as space .

Scientific Research Applications

Urease Inhibition

This compound has been studied for its urease inhibitory activity . Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbamate, which is a crucial process in many microorganisms and plants. The compound showed significant inhibition with an IC50 value of 0.21 ± 0.2 μM, which is about 100 times higher than the standard .

Antioxidant Activity

The compound has demonstrated promising antioxidant properties . It was tested against DPPH (a common antioxidant assay) and showed an IC50 value of 0.45 μg/mL, indicating its potential as an antioxidant agent .

Cytotoxicity

In terms of cytotoxicity, the compound was evaluated using a brine shrimp lethality bioassay. The LD50 was found to be 0.5 μg/mL, suggesting that it has a potent cytotoxic effect, which could be explored for cancer research .

DNA Protection

The compound has been assessed for its ability to protect DNA. A DNA protection assay was performed with human blood DNA, and it was found that DNA cleavage was protected by the compound at or above 6 μM concentration .

DNA Binding

Investigations into the compound’s interaction with DNA revealed substantial and spontaneous interaction via intercalation. The binding constant (Kb) was 1.605 × 10^3 M^−1, and the change in free energy (ΔG) was −19.023 kJ/mol. This suggests that the compound could be used in studies related to DNA binding and stabilization .

Molecular Docking

Molecular docking studies have shown that the compound exhibits hydrogen bonding and C-H-π interaction with a docking energy score of −6.68 and −6.46 kcal/mol, respectively. This indicates its potential use in computational drug design and enzyme inhibition studies .

Synthesis of Triazolinone Herbicide

The compound is a key intermediate in the synthesis of the triazolinone herbicide Sulfentrazone. This herbicide is effective against a wide range of weeds and is particularly useful against sulfonylurea-resistant weeds .

Flow Chemistry Applications

The compound has been used in a continuous flow microreactor system to develop a continuous nitration process. This process is more efficient and yields higher results compared to traditional batch reactors, indicating the compound’s role in improving industrial chemical processes .

Safety And Hazards

The safety data sheet for a similar compound, 2,4-Dichlorophenol, indicates that it may form combustible dust concentrations in air, is harmful if swallowed, toxic in contact with skin, causes severe skin burns and eye damage, may cause respiratory irritation, is toxic if inhaled, and may cause cancer .

properties

IUPAC Name

N-(2,4-dichlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2N3O2/c12-6-1-2-8(7(13)5-6)14-11(18)9-3-4-10(17)16-15-9/h1-5H,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOKNZUKQIKBQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=O)C2=NNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dichlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.